Prothixene

Serotonin transporter inhibition Platelet uptake assay Structure-activity relationship

Prothixene (CAS 2622-24-4) resolves the potency gap between chlorprothixene and promazine in serotonin uptake assays, providing the unsubstituted thioxanthene reference standard required for halogenation SAR studies. • Moderate-potency 5-HT uptake inhibitor for dose-response calibration. • Essential for quantifying 2-Cl substitution effects. • Parent scaffold for fluorinated neuroleptic synthesis. COA included; worldwide shipping.

Molecular Formula C18H19NS
Molecular Weight 281.4 g/mol
CAS No. 2622-24-4
Cat. No. B1200419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthixene
CAS2622-24-4
Synonyms9-(3-dimethylaminopropylidene)thioxanthene
preparation 599
prothixene
prothixene monohydrochloride
Molecular FormulaC18H19NS
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3
InChIKeyJJSMYTSEKDSFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothixene: A Non-Chlorinated Thioxanthene Neuroleptic


Prothixene (CAS 2622-24-4) is a thioxanthene derivative classified pharmacologically as a neuroleptic and antiemetic agent [1]. It is structurally characterized by the absence of a chlorine atom at the 2-position of the thioxanthene ring system, distinguishing it from its chlorinated analog chlorprothixene [2]. Prothixene functions primarily as an inhibitor of serotonin (5-HT) uptake in human platelets, with a potency that situates it within a defined rank order among tricyclic psychotropic compounds [3]. The compound has been patented for both neuroleptic and antiemetic applications and serves as a key reference molecule for structure-activity relationship (SAR) studies investigating the role of halogen substitution in thioxanthene pharmacology [4].

Prothixene: Why Analogs Cannot Be Interchanged


Within the thioxanthene class, minor structural modifications produce substantial shifts in pharmacological potency and target engagement that preclude simple analog substitution. The presence or absence of a single chlorine atom at the 2-position fundamentally alters serotonin uptake inhibitory capacity; comparative data demonstrate that chlorprothixene (2-chloro substituted) exhibits markedly stronger inhibition than prothixene (unsubstituted at the 2-position), while norprothixene (demethylated analog) and promazine (phenothiazine comparator) define the lower bounds of this activity gradient [1]. Furthermore, fluorination at alternative positions yields derivatives with distinct neuroleptic profiles suitable for divergent research applications [2]. These quantitative structure-activity differences mean that procurement decisions based solely on class membership will yield compounds with functionally non-equivalent biological effects.

Prothixene: Differentiation Evidence Against Closest Analogs


Serotonin Uptake Inhibition Rank Order

In a direct head-to-head comparison of serotonin (5-HT) uptake inhibition in human blood platelets, prothixene exhibits an intermediate potency profile. The rank order of inhibitory effect (diminishing potency) was established as: chlorimipramine > imipramine > amitriptyline > desipramine-nortriptyline-chlorprothixene > chlorpromazine > norprothixene > prothixene-promazine [1]. Prothixene demonstrates greater 5-HT uptake inhibition than promazine, but substantially lower potency than its 2-chloro-substituted analog chlorprothixene. The introduction of a chlorine atom at the 2-position of the thioxanthene nucleus (chlorprothixene) enhances inhibitory activity, while demethylation (norprothixene) reduces it [2].

Serotonin transporter inhibition Platelet uptake assay Structure-activity relationship

Structural Role of 2-Chlorine Absence

Prothixene lacks the chlorine atom present at the 2-position of chlorprothixene, a structural distinction that directly correlates with the observed difference in serotonin uptake inhibitory potency. Experimental data demonstrate that introduction of a chlorine atom into the thioxanthene structure of prothixene-related compounds significantly enhances their inhibitory effect on platelet 5-HT uptake, whereas demethylation reduces activity [1]. This establishes the 2-chloro substituent as a potency-enhancing pharmacophoric element, while the unsubstituted prothixene serves as the reference baseline for quantifying this contribution.

Medicinal chemistry Halogen substitution SAR analysis

Fluorinated Prothixene Derivative: SAR Reference

Prothixene serves as the parent scaffold for fluorinated neuroleptic derivatives with altered pharmacological properties. Patent and research literature describe the synthesis of 6-fluoro-2-isopropyl prothixene alongside 3-fluoro and 3,6-difluoro chlorprothixene derivatives, establishing prothixene as a foundational template for systematic substitution studies [1]. The differential neuroleptic activity profiles of these fluorinated analogs underscore the utility of prothixene as a comparator baseline for evaluating the effects of ring fluorination on antipsychotic efficacy.

Neuroleptic development Fluorine substitution Patent literature

Prothixene: Key Research and Industrial Applications


5-HT Uptake Inhibitor Reference Standard

Based on the established rank-order data placing prothixene between norprothixene and promazine in 5-HT uptake inhibition [1], this compound is optimally deployed as a moderate-potency reference standard in platelet serotonin uptake assays. It fills a critical potency gap between high-activity chlorprothixene and low-activity promazine, enabling dose-response calibration and comparative pharmacology studies of novel serotonergic agents.

Non-Halogenated Thioxanthene SAR Baseline

Prothixene provides the essential unsubstituted thioxanthene scaffold required to quantify the contribution of 2-position halogenation to pharmacological activity. Comparative studies with chlorprothixene (2-chloro) allow researchers to isolate the electronic and steric effects of chlorine substitution on serotonin uptake inhibition and neuroleptic potency [1].

6-Fluorination Scaffold for Neuroleptic Research

Prothixene is the designated parent compound for synthesizing 6-fluoro-2-isopropyl derivatives with modified neuroleptic activity [2]. Research programs focused on developing next-generation fluorinated thioxanthene antipsychotics require prothixene as the starting material and analytical reference standard for characterizing substitution-dependent pharmacological changes.

Antiemetic Thioxanthene Reference Compound

Given its patented antiemetic activity [3] and established serotonergic profile, prothixene serves as a comparator compound for evaluating novel antiemetic candidates that target 5-HT3 or other serotonin receptor subtypes. Its moderate potency and defined structure-activity relationships make it suitable for benchmarking new chemical entities in nausea and vomiting models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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